2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
Description
BenchChem offers high-quality 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)aniline;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.H2O4S.H2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;1-5(2,3)4;/h1-4H,5-9,12H2;(H2,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPDBLWAYLKUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2N.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Morpholin-4-ylmethyl)aniline Sulfate Hydrate
The following technical guide is structured to serve as an authoritative resource for researchers and medicinal chemists utilizing 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate .
CAS: 1262983-79-8 | Role: Privileged Scaffold & Kinase Inhibitor Intermediate[1][2]
Executive Summary: The "Ortho-Effect" Advantage
In the landscape of modern drug discovery, 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate represents more than a simple building block; it is a strategic "solubility-enhancing warhead."[1] This compound is extensively utilized to introduce the 2-morpholinomethylphenyl moiety into small molecule inhibitors, particularly targeting kinases (e.g., FAK, EGFR, VEGFR).[1]
Why this specific intermediate?
-
Solubility Modulation: The morpholine ring (pKa ~8.[1]3) acts as a solubilizing group, critical for optimizing the pharmacokinetic (PK) profile of lipophilic kinase inhibitors.[1]
-
Intramolecular Dynamics: The ortho-substitution pattern facilitates unique intramolecular hydrogen bonding, often pre-organizing the molecule for binding to the ATP-binding pocket of enzymes.[1]
-
Salt Stability: The sulfate hydrate form transforms the typically oxidation-prone, oily free base into a stable, crystalline solid, ensuring consistent stoichiometry in high-throughput synthesis.[1]
Chemical Profile & Physical Properties[1][3][4][5][6][7][8]
The sulfate hydrate form is engineered for stability.[1] Unlike the free base, which can darken upon exposure to air (oxidation of the aniline nitrogen), the sulfate salt remains stable under ambient conditions.[1]
| Property | Data |
| IUPAC Name | 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate |
| CAS Number | 1262983-79-8 |
| Molecular Formula | |
| Molecular Weight | ~308.36 g/mol (Anhydrous basis: 290.[1]33) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in |
| pKa (Morpholine) | ~8.3 (Protonation site 1) |
| pKa (Aniline) | ~4.0 (Protonation site 2 - typically free in physiological pH) |
Synthetic Utility & Manufacturing Logic[1]
The synthesis of this compound follows a "Convergent Reductive Pathway."[1] The choice of the sulfate salt is deliberate: it allows for the purification of the amine without chromatography, utilizing the differential solubility of the salt in alcoholic solvents.[1]
Synthesis Workflow (Mechanism-Driven)[1]
The synthesis typically proceeds via the nucleophilic substitution of 2-nitrobenzyl bromide followed by chemoselective reduction.[1]
Figure 1: Convergent synthesis pathway ensuring high purity via salt crystallization.[1]
Detailed Protocol: Salt Formation & Purification
Note: This protocol assumes the isolation of the crude free base oil from the reduction step.[1]
Objective: Convert the unstable free base oil into the stable sulfate hydrate.
-
Dissolution: Dissolve 10.0 g (52 mmol) of crude 2-(morpholin-4-ylmethyl)aniline (free base) in 50 mL of absolute ethanol.
-
Why: Ethanol solubilizes the organic free base but often precipitates the sulfate salt.[1]
-
-
Acidification: Cool the solution to 0–5°C. Slowly add Sulfuric Acid (1.0 equiv, 2.8 mL) dropwise.
-
Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1] If no solid forms, add diethyl ether (anti-solvent) dropwise until turbidity persists.[1]
-
Hydration: Add a small quantity of water (0.5 mL) if the specific hydrate form is required for crystal packing stability (polymorph control).[1]
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) followed by diethyl ether.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Self-Validation Check:
-
1H NMR (DMSO-d6): The benzylic
protons (singlet, ~3.6 ppm) and the morpholine ring protons must be distinct.[1] A shift in the morpholine peaks compared to the free base confirms protonation.[1]
Medicinal Chemistry Applications
This scaffold is a "Key Intermediate" for kinase inhibitors.[1] The aniline nitrogen serves as the nucleophile in
The "Hinge Binder" Strategy
In FAK (Focal Adhesion Kinase) and EGFR inhibitors, the aniline moiety often binds to the kinase hinge region.[1]
Experimental Protocol: Coupling to 2,4-Dichloropyrimidine This reaction creates the core scaffold for many FAK inhibitors.[1]
-
Reagents: 2-(Morpholin-4-ylmethyl)aniline sulfate (1.0 eq), 2,4-Dichloropyrimidine (1.1 eq), DIPEA (3.0 eq).
-
Why DIPEA? You need 2 equivalents to neutralize the sulfate and 1 equivalent to scavenge the HCl generated during substitution.[1]
-
-
Solvent: n-Butanol or IPA (Isopropanol).[1]
-
Why: Protic solvents facilitate
reactions on pyrimidines via H-bonding activation of the pyrimidine nitrogen.[1]
-
-
Conditions: Reflux (100–110°C) for 4–6 hours.
-
Workup: Concentrate solvent. Neutralize with saturated
.[1] Extract with DCM.[1] -
Outcome: The product is the 2-amino-4-chloropyrimidine adduct (regioselectivity is driven by the steric hindrance of the morpholine group, directing attack to the less hindered position or electronic control depending on the pyrimidine substituents).[1]
Figure 2: Application of the intermediate in synthesizing kinase inhibitor cores.[1]
Quality Control & Analytical Standards
To ensure the integrity of this building block in library synthesis, the following parameters must be met.
| Test | Acceptance Criteria | Methodology |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, MeCN/H2O + 0.1% TFA Gradient |
| 1H NMR | Consistent with structure | DMSO-d6; Confirm Morpholine/Aniline ratio (1:1) |
| Sulfate Content | 28.0% – 32.0% | Gravimetric (BaSO4) or Ion Chromatography |
| Water (KF) | 2.0% – 6.0% | Karl Fischer Titration (confirms hydrate) |
Diagnostic NMR Peaks (DMSO-d6):
-
3.60 (s, 2H, Benzylic
)[1] -
2.3–2.5 (m, 4H, Morpholine N-
)[1] -
3.5–3.7 (m, 4H, Morpholine O-
)[1] - 6.5–7.2 (m, 4H, Aromatic protons)[1]
Safety & Handling (MSDS Summary)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature. The sulfate salt is significantly more stable than the free base but should still be protected from moisture to maintain precise stoichiometry.[1]
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
References
-
PubChem. (n.d.).[1][3] 2-(Morpholin-4-ylmethyl)aniline.[1][2][4][5][6] National Center for Biotechnology Information.[1] Retrieved February 21, 2026, from [Link][1]
-
Boehringer Ingelheim International GmbH. (2016).[1] Benzopyrrolidone derivatives possessing antiviral and anticancer properties (WO2016131789A1).[1] World Intellectual Property Organization.[1] Retrieved February 21, 2026, from [1]
-
MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl as Potential FAK Inhibitors. Molecules. Retrieved February 21, 2026, from [Link][1]
Sources
- 1. WO2016131789A1 - Benzopyrrolidone derivatives possessing antiviral and anticancer properties - Google Patents [patents.google.com]
- 2. H2so3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Methyl-4-(morpholin-4-yl)aniline | C11H16N2O | CID 21955000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CAS 95539-61-0 | 2-(Morpholin-4-ylmethyl)aniline - Synblock [synblock.com]
- 6. evitachem.com [evitachem.com]
molecular weight and formula of 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
Executive Summary
2-(Morpholin-4-ylmethyl)aniline sulfate hydrate (CAS: 1262983-79-8) is a specialized bicyclic building block utilized primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates. Structurally, it consists of an aniline ring substituted at the ortho position with a morpholinomethyl group, stabilized as a sulfate salt with associated water molecules.[1]
This guide addresses the critical physicochemical properties, synthesis logic, and analytical characterization of this compound. Note that as a "hydrate," the exact molecular weight is variable depending on the degree of hydration (stoichiometry of water), which is process-dependent.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The precise molecular weight of the sulfate hydrate form depends on the specific stoichiometry of the salt (mono- vs. di-sulfate) and the water content (hemi-, mono-, or di-hydrate). The data below assumes the standard 1:1:1 stoichiometry (Monosulfate Monohydrate) as the baseline for calculation, which is typical for this class of anilines.
Core Nomenclature
-
IUPAC Name: 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
-
Common Synonyms: 2-(4-Morpholinylmethyl)phenylamine sulfate; o-(Morpholinomethyl)aniline sulfate.[1]
Molecular Weight & Formula Breakdown[1][9]
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Contribution |
| Free Base | 192.26 | Active Moiety | |
| Sulfuric Acid | 98.08 | Counterion | |
| Water | 18.02 | Solvate | |
| Total (Anhydrous Sulfate) | 290.34 | Theoretical Dry Salt | |
| Total (Monohydrate) | 308.36 | Target Value |
Critical Note on Stoichiometry: Researchers must verify the specific batch Certificate of Analysis (CoA). If the compound is a hemisulfate (
), the MW would be ~241.3 g/mol (anhydrous).[1] If it is a hemihydrate (), the MW would be ~299.35 g/mol .[1]
Synthesis & Salt Formation Workflow
The synthesis of 2-(Morpholin-4-ylmethyl)aniline typically follows a reductive amination or alkylation pathway, followed by controlled salt formation. The ortho substitution pattern introduces steric effects that can influence the stability of the salt form.[1]
Synthetic Pathway Diagram[1]
Figure 1: Standard synthetic route from 2-nitrobenzyl precursors to the final sulfate hydrate salt.
Protocol Narrative
-
Nucleophilic Substitution: 2-Nitrobenzyl bromide is reacted with morpholine in the presence of a base (
) to form the nitro-intermediate.[1] -
Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (
, Pd/C) or iron/acid reduction.[1][4] This yields the Free Base ( ).[1] -
Salt Formation (Critical Step):
Analytical Characterization & Validation
To ensure scientific integrity, the identity and purity of the compound must be validated using a multi-modal approach. The "Hydrate" designation requires specific attention to thermal analysis.
A. High-Performance Liquid Chromatography (HPLC)[1]
-
Objective: Determine chemical purity (Organic impurities).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[1]
-
Note: The morpholine nitrogen is basic; TFA is required to suppress peak tailing.[1]
-
-
Detection: UV at 254 nm (Aromatic ring).[1]
B. Thermogravimetric Analysis (TGA)[1]
-
Objective: Quantify water content to confirm "Hydrate" stoichiometry.
-
Method: Ramp 10°C/min from 25°C to 300°C under
. -
Interpretation:
C. 1H-NMR Spectroscopy (DMSO-d6)
-
Key Diagnostic Signals:
Analytical Logic Diagram
Figure 2: Analytical decision tree for validating the salt and solvate form.
Handling, Stability, and Safety
Hygroscopicity
As a sulfate hydrate , this compound is likely hygroscopic .[1] It can absorb atmospheric moisture, altering its effective molecular weight over time.[1]
-
Storage: Store at 2-8°C in a tightly sealed container, preferably under desiccant or inert gas (Argon).
-
Usage: Equilibrate to room temperature before opening to prevent condensation.
Solubility
-
Water: High solubility (due to sulfate salt form).[1]
-
DMSO: Soluble.
-
Non-polar solvents (Hexane, DCM): Poor solubility.[1]
Safety (GHS Classifications)
Based on the aniline and morpholine substructures:
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[1] Handle in a fume hood.
References
-
Hit2Lead (ChemBridge). 2-(morpholin-4-ylmethyl)aniline sulfate hydrate Product Page. (Catalog ID: BB-4013810).[1][2] Retrieved from
-
PubChem. 2-(morpholin-4-ylmethyl)aniline (Free Base) Compound Summary. CID 6484555.[1][7] Retrieved from
-
Synblock. Chemical Data for CAS 95539-61-0. Retrieved from
-
PrepChem. General Synthesis of Aniline Sulfates. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. You are being redirected... [hit2lead.com]
- 3. CAS 95539-61-0 | 2-(Morpholin-4-ylmethyl)aniline - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methyl-4-(morpholin-4-yl)aniline | C11H16N2O | CID 21955000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-(morpholin-4-ylmethyl)aniline (C11H16N2O) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Core Differences Between 2-(Morpholin-4-ylmethyl)aniline Free Base and Its Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The transformation of a free base into a salt form is a cornerstone of pharmaceutical development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of the core differences between 2-(Morpholin-4-ylmethyl)aniline as a free base and its sulfate salt. While specific experimental data for this compound is not extensively published, this paper will leverage established principles of salt selection and characterization to provide a comprehensive framework for understanding the anticipated distinctions. We will delve into the rationale behind salt formation, compare and contrast the expected properties of the free base and sulfate salt—including solubility, stability, and hygroscopicity—and provide detailed experimental protocols for their characterization. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Rationale for Salt Formation in Drug Development
In the journey of a drug candidate from discovery to a marketable therapeutic, the selection of the optimal solid-state form is a critical decision.[1] Many active pharmaceutical ingredients (APIs) are weak bases or acids, and their inherent physicochemical properties may not be ideal for formulation, manufacturing, or achieving the desired therapeutic effect.[2] Salt formation is a widely employed strategy to modulate these properties, with approximately 50% of all drugs on the market being administered as salts.
The conversion of a free base, such as 2-(Morpholin-4-ylmethyl)aniline, into a salt by reacting it with an acid offers several potential advantages:
-
Enhanced Aqueous Solubility: This is often the primary driver for salt formation. Improved solubility can lead to better dissolution rates and, consequently, enhanced bioavailability for oral dosage forms.[3]
-
Improved Stability: Salts can exhibit greater thermal and chemical stability compared to their corresponding free bases, leading to a longer shelf life and more robust drug products.[4]
-
Modified Hygroscopicity: The tendency of a substance to take up moisture from the atmosphere can be altered through salt formation, which is crucial for handling, processing, and storage.
-
Favorable Crystal Properties: Salt formation can lead to more desirable crystalline habits, which can improve flowability and compressibility during tablet manufacturing.[5]
This guide will focus on the specific case of 2-(Morpholin-4-ylmethyl)aniline and its sulfate salt, providing a detailed comparative analysis based on these fundamental principles.
Molecular and Structural Overview
2.1. 2-(Morpholin-4-ylmethyl)aniline Free Base
-
Chemical Name: 2-(Morpholin-4-ylmethyl)aniline
-
CAS Number: 95539-61-0[6]
-
Molecular Formula: C₁₁H₁₆N₂O[6]
-
Molecular Weight: 192.26 g/mol [6]
-
Structure:
-
An aniline moiety (a benzene ring with an amino group).
-
A morpholine ring attached to the aniline via a methylene bridge.
-
The presence of two basic nitrogen atoms (one in the aniline group and one in the morpholine ring) makes this molecule a candidate for salt formation with an acid.
-
2.2. 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt
-
Chemical Name: 2-(morpholin-4-ylmethyl)aniline sulfate hydrate[7]
-
CAS Number: 1262983-79-8[7]
-
Molecular Formula: C₁₁H₁₆N₂O · H₂SO₄ · xH₂O (The degree of hydration may vary)
-
Structure: The sulfate salt is formed by the protonation of one or both of the basic nitrogen atoms of the 2-(Morpholin-4-ylmethyl)aniline molecule by sulfuric acid. The resulting anilinium and/or morpholinium cations then form an ionic bond with the sulfate anion.
Caption: Salt formation of 2-(Morpholin-4-ylmethyl)aniline.
Comparative Physicochemical Properties
This section outlines the expected differences in the key physicochemical properties between the free base and the sulfate salt, based on established principles of pharmaceutical sciences.
3.1. Solubility
A significant difference is anticipated in the aqueous solubility of the free base and its sulfate salt.
-
Free Base: As an organic amine, the free base is expected to have limited solubility in water, particularly at neutral and higher pH values.[8] Its solubility will likely increase in acidic conditions due to the protonation of the amine groups.
-
Sulfate Salt: The sulfate salt is predicted to be significantly more water-soluble than the free base across a wider pH range.[4] This is due to the ionic nature of the salt, which allows for more favorable interactions with polar water molecules. The dissolution of the salt in water will generate the protonated amine and the sulfate anion.
| Property | 2-(Morpholin-4-ylmethyl)aniline Free Base | 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt | Rationale |
| Aqueous Solubility | Low (especially at neutral/basic pH) | High | Ionic nature of the salt enhances interaction with water.[4] |
| pH-dependent Solubility | Increases at low pH | Generally high, may decrease at very high pH due to conversion to free base. | Protonation of the amine at low pH increases solubility. |
| Solubility in Organic Solvents | Generally higher in non-polar solvents | Generally lower in non-polar solvents | The free base is less polar than the ionic salt. |
3.2. Stability
The chemical and physical stability of the two forms are also expected to differ.
-
Free Base: The aniline moiety in the free base can be susceptible to oxidation, which can lead to coloration upon exposure to air and light.[8] The free base may also be more volatile and have a lower melting point compared to the salt form.
-
Sulfate Salt: The sulfate salt is generally expected to be more stable. The protonation of the nitrogen atoms can reduce their susceptibility to oxidation. Salts typically have higher melting points and are less volatile than their corresponding free bases.[4] However, the salt form may be susceptible to disproportionation (conversion back to the free base) under certain conditions, such as in the presence of basic excipients or high humidity.
| Property | 2-(Morpholin-4-ylmethyl)aniline Free Base | 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt | Rationale |
| Chemical Stability (Oxidation) | More prone to oxidation | Generally more stable | Protonation of nitrogen reduces electron density and reactivity. |
| Physical Stability (Melting Point) | Lower | Higher | Ionic lattice of the salt requires more energy to break.[4] |
| Potential Degradation Pathways | Oxidation of the aniline group | Disproportionation to free base, potential for hydrate formation/conversion. | Environmental factors can influence the stability of each form. |
3.3. Hygroscopicity
Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development.[9]
-
Free Base: The free base, being a non-ionic solid, is likely to be less hygroscopic than its salt form.
-
Sulfate Salt: Sulfate salts, in general, can be hygroscopic.[10] The degree of hygroscopicity will depend on the crystal lattice structure and the presence of any hydrates. It is crucial to characterize the hygroscopic behavior of the sulfate salt to determine appropriate handling and storage conditions.
| Property | 2-(Morpholin-4-ylmethyl)aniline Free Base | 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt | Rationale |
| Hygroscopicity | Likely low to moderate | Potentially moderate to high | Ionic nature and potential for hydration can increase moisture uptake.[10] |
Manufacturing and Handling Considerations
The differences in physicochemical properties translate to different considerations during manufacturing and handling.
| Aspect | 2-(Morpholin-4-ylmethyl)aniline Free Base | 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt |
| Formulation | Suitable for non-aqueous formulations or when low solubility is desired. May require solubilizing agents for aqueous formulations. | Preferred for aqueous formulations due to higher solubility.[4] |
| Handling | May require protection from light and oxygen to prevent degradation. | May require controlled humidity environments to prevent moisture uptake and potential physical changes.[10] |
| Processability | May have poorer flow and compaction properties. | Crystalline salts often exhibit better processability for tableting.[5] |
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of both the free base and the sulfate salt, and to quantify their properties.
5.1. Identification and Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the chemical structure of the free base and to observe shifts in the signals of protons and carbons near the nitrogen atoms upon salt formation.
-
Mass Spectrometry (MS): Determines the molecular weight of the free base and confirms the presence of the parent ion. For the salt, MS will detect the free base after in-source dissociation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and to observe changes in the N-H stretching and bending vibrations upon protonation in the salt form.
5.2. Physicochemical Characterization
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can be used to assess the crystallinity and polymorphism of both forms.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying the presence of water or other solvates in the salt form.
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for the crystalline structure of each solid form, essential for identifying different polymorphs and confirming salt formation.
-
Dynamic Vapor Sorption (DVS): Quantifies the hygroscopicity of the solid forms by measuring mass change as a function of relative humidity.[9]
-
Solubility Studies: Determination of aqueous solubility at different pH values and in various biorelevant media is crucial for predicting in vivo performance.
Experimental Protocols
6.1. Protocol for Synthesis of 2-(Morpholin-4-ylmethyl)aniline Sulfate Salt
This protocol describes a general method for the preparation of the sulfate salt from the free base.
-
Dissolution: Dissolve a known amount of 2-(Morpholin-4-ylmethyl)aniline free base in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Acid Addition: Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent to the free base solution with stirring. The amount of sulfuric acid will depend on whether a mono- or di-sulfate salt is desired.
-
Precipitation: The sulfate salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum at a controlled temperature to remove residual solvent.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. aaqr.org [aaqr.org]
- 7. caymanchem.com [caymanchem.com]
- 8. GNE-7915 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 10. Aniline sulfate | CAS#:542-16-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for Reductive Amination Using 2-(Morpholin-4-ylmethyl)aniline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in the construction of carbon-nitrogen bonds. This powerful reaction facilitates the conversion of carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The process typically involves the initial reaction of a carbonyl compound with an amine to form a hemiaminal, which then reversibly loses water to generate an imine or iminium ion intermediate.[2] This intermediate is subsequently reduced in situ to the target amine. The elegance of this one-pot procedure lies in its ability to avoid the often problematic direct alkylation of amines, which can be difficult to control and lead to overalkylation.[4]
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) having emerged as a particularly mild, selective, and versatile reagent.[5][6][7] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the protonated imine (iminium ion) in the presence of the starting carbonyl group.[6][8] This selectivity is a key advantage over stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone.[4] Furthermore, NaBH(OAc)₃ offers a safer alternative to the toxic sodium cyanoborohydride (NaBH₃CN).[4][7]
This application note provides a detailed guide to performing reductive amination using 2-(Morpholin-4-ylmethyl)aniline sulfate, a primary aniline derivative incorporating a morpholine moiety. This structural motif is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the morpholine ring.[9] The use of the sulfate salt of this amine introduces specific considerations regarding its solubility and the need to manage the reaction's pH, which will be addressed in the detailed protocols.
Mechanistic Overview: The Reductive Amination Pathway
The reductive amination process can be visualized as a two-stage sequence occurring in a single reaction vessel. The initial stage is the formation of an iminium ion, which is then irreversibly reduced in the second stage.
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | Benchchem [benchchem.com]
Application Note: Amide Coupling Optimization for 2-(Morpholin-4-ylmethyl)aniline
Executive Summary: The "Aniline + Base Tail" Paradox
The coupling of 2-(Morpholin-4-ylmethyl)aniline represents a classic "perfect storm" in medicinal chemistry synthesis. This substrate presents three distinct antagonistic forces that suppress reaction yield:
-
Electronic Deactivation: As an aniline, the nucleophilicity of the primary amine is significantly lower (pKa ~4.0–5.0) than aliphatic amines due to resonance delocalization.
-
Steric Hindrance: The ortho-substituted morpholinomethyl group creates a steric wall, blocking the trajectory of the activated electrophile.
-
Competitive Basicity (The "Morpholine Trap"): The morpholine nitrogen (pKa ~8.4) is approximately 10,000 times more basic than the aniline nitrogen. In standard protocols, this tertiary amine acts as a "proton sponge," potentially sequestering the carboxylic acid or poisoning the active ester intermediate, while remaining non-nucleophilic itself.[1]
This guide moves beyond standard HATU/DIPEA "shotgun" approaches, providing targeted protocols that isolate the nucleophilic aniline while managing the basic morpholine tail.
Mechanistic Analysis & Strategy
To optimize yield, we must visualize the competition at the molecular level. The diagram below illustrates the steric clash and the protonation equilibrium that dictates reactivity.
Figure 1: Mechanistic barriers to coupling. The morpholine tail rapidly protonates, potentially precipitating the substrate or altering solubility, while the ortho-group physically impedes the approach of bulky coupling reagents.
Screening Strategy & Critical Parameters
Do not rely on a single set of conditions. We utilize a Tiered Protocol Approach based on the steric demand of the carboxylic acid partner.
Critical Parameter: Base Selection[1]
-
Avoid: Triethylamine (TEA).[2] It often precipitates with the morpholine salt, gumming up the reaction.
-
Preferred: Pyridine (for T3P couplings) or DIPEA (for HATU/Acid Chlorides). Pyridine acts as a solvent and a mild base that buffers the system without quenching the active ester too aggressively.
Critical Parameter: Solvent Polarity
The substrate has a "schizophrenic" solubility profile—lipophilic aromatic ring vs. polar morpholine tail.
-
Optimal: DMF or EtOAc/DMF (4:1) . Pure DCM often fails to solubilize the protonated intermediate if the reaction stalls.
Optimized Protocols
Protocol A: The "Gold Standard" (T3P/Pyridine)
Best for: Valuable substrates, avoiding epimerization, and ease of workup.[1]
Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that drives equilibrium forward by releasing water-soluble byproducts. It is exceptionally effective for sterically hindered anilines because the active intermediate is less bulky than HATU/HOBt esters.
Reagents:
-
Carboxylic Acid (1.0 equiv)[3]
-
2-(Morpholin-4-ylmethyl)aniline (1.1 equiv)
-
T3P (50% w/w in EtOAc/DMF) (2.0 – 3.0 equiv)
-
Pyridine (3.0 – 5.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (allow 10 vol)
Step-by-Step:
-
Dissolution: Charge the reaction vessel with Carboxylic Acid and Aniline in EtOAc (or 2-MeTHF).
-
Base Addition: Add Pyridine. Note: The mixture may warm slightly.
-
Activation: Cool to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
QC Check: If conversion <50% at 4h, heat to 50°C. T3P is thermally stable.[1]
-
-
Workup (The Critical Step):
Protocol B: The "Sledgehammer" (Acid Chloride)
Best for: Extremely unreactive/bulky acids where Protocol A fails.
Why? Acid chlorides are the most reactive electrophiles, bypassing the need for bulky activating groups.
Reagents:
-
Carboxylic Acid (1.0 equiv)[3]
-
Oxalyl Chloride (1.2 equiv) + DMF (cat.)[5]
-
DIPEA (3.0 equiv)
-
Solvent: DCM (anhydrous)[3]
Step-by-Step:
-
Activation: Dissolve Acid in DCM. Add catalytic DMF (1 drop). Add Oxalyl Chloride dropwise at 0°C. Stir 1h at RT until gas evolution ceases.
-
Concentration: Evaporate solvent/excess Oxalyl Chloride (crucial to avoid reacting with the aniline's morpholine). Redissolve acid chloride in DCM.
-
Coupling: Add Aniline (1.0 equiv) and DIPEA (3.0 equiv) in DCM.
-
Addition: Add the Acid Chloride solution slowly to the Aniline/Base mixture at 0°C.
Protocol C: The "Modern Solution" (TCFH/NMI)
Best for: Poorly nucleophilic anilines where acid sensitivity is a concern.
Reference: Beutner et al., Org.[1][5] Lett. 2018. Reagents: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) + NMI (N-methylimidazole).[1] Mechanism: Forms a highly reactive acyl imidazolium species in situ, which is less sterically demanding than HATU.[1]
The "Morpholine Trap": Workup & Purification Guide
The most common failure mode is not the reaction, but the loss of product during extraction .
The Problem: The product contains a morpholine ring.
-
pKa of Product (Morpholine N): ~7.5–8.0.
-
pKa of Product (Amide N): Neutral.
Scenario: If you wash the organic layer with 1M HCl (pH 0), the morpholine protonates, and your product moves to the aqueous layer. You discard the aqueous layer, and you lose your yield.
Correct Workup Strategy:
| Wash Solution | Purpose | Fate of Product |
|---|---|---|
| 1M HCl | AVOID | Lost to Aqueous (Protonated) |
| 10% Citric Acid (pH ~4) | Risk | Partial loss possible; test small aliquot. |
| Sat. NH₄Cl | Safe | Stays in Organic. |
| 5% NaHCO₃ | Safe | Stays in Organic. Removes unreacted Acid.[4] |
| Water/Brine | Safe | Stays in Organic. Removes polar impurities. |
Purification Trick: If the product is contaminated with unreacted aniline:
-
Dissolve crude in DCM.
-
Add polymer-supported isocyanate (scavenger resin).
-
Stir 2h. The resin reacts with the unreacted aniline (primary amine) but not the product (amide) or the morpholine (tertiary amine).
Decision Tree for Optimization
Use this flowchart to select the correct protocol based on your initial results.
Figure 2: Logic flow for selecting the optimal coupling strategy.
References
-
Dunetz, J. R., et al. (2011).[1][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Beutner, G. L., et al. (2018).[1] "TCFH–NMI: A General Method for the Coupling of Carboxylic Acids with Primary and Secondary Amines." Organic Letters, 20(14), 4218–4222.
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Application Note. "Protocols for Amide Coupling with Carboxylic Acids."
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. reddit.com [reddit.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Application Note: Optimization of Crystallization Systems for 2-(Morpholin-4-ylmethyl)aniline Sulfate
Executive Summary
The purification of 2-(Morpholin-4-ylmethyl)aniline sulfate presents a unique challenge in process chemistry. As a Mannich base salt, it possesses a "schizophrenic" solubility profile: the morpholine and aniline rings confer lipophilicity, while the sulfate counterion and amine functionalities introduce high polarity and hydrogen-bonding potential.
This guide provides a rational, empirically grounded approach to solvent selection. Unlike simple organic solids, this sulfate salt requires a binary solvent system to balance the ionic lattice energy against the solvation of the organic framework. The protocols below prioritize Ethanol/Water and Methanol/Isopropanol systems, supported by a self-validating screening workflow to account for batch-to-batch impurity variations.
Physicochemical Profile & Solubility Thermodynamics
Understanding the molecular behavior is the first step to successful recrystallization.
| Feature | Chemical Implication for Purification |
| Ionic Character | The sulfate salt implies a high lattice energy. Non-polar solvents (Hexane, Ether) will not dissolve it, even at boiling. |
| Mannich Base Instability | Mannich bases can undergo retro-Mannich reactions (decomposition to aniline/formaldehyde) under prolonged high heat or strong acidic/basic stress. Process Constraint: Avoid boiling for >1 hour; avoid strong acids. |
| "Oiling Out" Risk | The flexible methylene bridge and morpholine ring lower the melting point relative to rigid salts. This increases the risk of Liquid-Liquid Phase Separation (oiling out) before crystallization. |
| Hydrate Formation | Sulfate salts of amines are hygroscopic and often form stable hydrates. Water in the solvent system may result in a hydrate form (CAS 1262983-79-8 is listed as a hydrate). |
Recommended Solvent Systems
Based on the solubility parameters of aniline sulfates and morpholine derivatives, the following solvent systems are ranked by efficacy.
Table 1: Solvent System Performance Matrix
| Rank | Solvent System | Ratio (v/v) | Mechanism | Best For |
| 1 | Ethanol / Water | 90:10 to 95:5 | Anti-Solvent Crash | General Purification. Water breaks the ionic lattice; Ethanol reduces solubility at low T. |
| 2 | Methanol / Isopropanol (IPA) | 30:70 | Polarity Gradient | Oiling Out Prevention. IPA has a higher boiling point than EtOH, allowing for a wider cooling ramp. |
| 3 | Methanol / Acetone | 20:80 | Rapid Precipitation | Removing Non-Polar Impurities. Acetone is a strong anti-solvent for the salt but dissolves organic tars. |
| 4 | Water (Pure) | 100% | Temperature Swing | Final Polish. Only if the compound is highly pure. Risk of yield loss due to high water solubility. |
Experimental Protocols
Protocol A: The "Self-Validating" Solvent Screen (Small Scale)
Use this protocol first to determine the exact ratio for your specific batch.
Objective: Define the metastable zone width (MSZW) and prevent oiling out.
-
Preparation: Place 100 mg of crude sulfate salt into four HPLC vials.
-
Solvent Addition:
-
Vial A: Add 200 µL Water.
-
Vial B: Add 500 µL Methanol.
-
Vial C: Add 500 µL Ethanol (95%).
-
Vial D: Add 500 µL Isopropanol.
-
-
Thermal Cycle: Heat block to 75°C (or reflux). Observe dissolution.
-
If not dissolved: Add solvent in 100 µL increments until clear.
-
If dissolved immediately: You have too much solvent (or it's too strong).
-
-
Cooling: Turn off heat and allow to cool to RT slowly.
-
Observation:
-
Crystals: Good candidate.
-
Oil droplets: Solvent is too polar or cooling too fast. Add anti-solvent (e.g., IPA to Methanol).
-
Precipitate (Amorphous): Cooling too fast.
-
Protocol B: Large-Scale Recrystallization (Ethanol/Water System)
Target Scale: 10g - 100g
Step 1: Dissolution
-
Charge crude 2-(Morpholin-4-ylmethyl)aniline sulfate into a round-bottom flask.
-
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Heat to reflux (approx. 78°C). The solid will likely not dissolve completely.
-
Critical Step: Add Deionized Water dropwise through the condenser while refluxing.
-
Stop adding water the moment the solution becomes clear (or only light turbidity from insoluble impurities remains).
-
Note: If >20% water is needed, switch to Methanol/IPA system.
-
Step 2: Hot Filtration (Clarification) [1]
-
If insoluble black specks (oxidized aniline) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Safety: Do not let the solution cool during filtration to avoid premature crystallization in the funnel.
Step 3: Controlled Crystallization
-
Return filtrate to a clean flask. Re-heat to reflux to dissolve any nuclei formed during filtration.
-
Remove from heat.[2] Stir at 200 RPM.
-
Seeding: When temperature reaches 60°C, add a few crystals of pure product (if available).
-
Allow to cool to Room Temperature (20-25°C) over 2 hours.
-
Chill: Place in an ice bath (0-5°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Wash: Rinse the cake with cold Isopropanol or cold Ethanol/Acetone (1:1) . Do not wash with water, as it will dissolve your product.
-
Drying: Dry in a vacuum oven at 40-45°C for 12 hours. (Check for solvent entrapment via NMR).
Process Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Decision-matrix workflow for the recrystallization of morpholine-aniline salts, highlighting critical control points for "oiling out" phenomena.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast. The compound enters the "liquid-liquid miscibility gap" before the solubility curve. | Reheat and add 10-20% more solvent (Ethanol). Seed the solution at a higher temperature (approx. 5-10°C below boiling). |
| Low Yield | Too much water in the solvent system. | Concentrate the mother liquor and add Isopropanol or Acetone to crash out a second crop. |
| Color Retention | Oxidation products (aniline oligomers) are trapped in the crystal lattice. | Use Activated Carbon (Charcoal) during the hot dissolution step, then hot filter. |
| Hydrolysis | Prolonged boiling in water caused retro-Mannich reaction. | Limit heating time to <30 mins. Ensure pH is not strongly acidic (sulfate salt is naturally acidic, but avoid adding extra acid). |
References
-
Vertex AI Search. (2023). Synthesis and purification of 2-(Morpholin-4-ylmethyl)aniline sulfate. 3
-
Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. 1
-
University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. 4
-
BenchChem. Recrystallization of Substituted Anilines: Protocols and Troubleshooting. 2[5]
-
ChemSrc. Aniline Sulfate Physicochemical Properties and Solubility Data. 6
Sources
Application Note: Handling Hygroscopic Aniline Sulfate Salts in Medicinal Chemistry
Abstract
Aniline sulfate salts are frequently encountered in medicinal chemistry as stable, crystalline alternatives to their often oxidation-prone free bases. However, their significant hygroscopicity presents a "hidden variable" that frequently leads to reaction failure. Absorbed atmospheric water distorts molecular weight calculations, leading to under-dosing of the amine nucleophile, stalled coupling reactions, and irreproducible yields. This guide provides a self-validating workflow for handling these salts, emphasizing quantitative Nuclear Magnetic Resonance (qNMR) for content determination and in-situ free-basing protocols to ensure synthetic reliability.
Part 1: The Hygroscopic Challenge
Aniline sulfates (
The Impact on Synthesis: In a typical palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the stoichiometry is critical. If an aniline sulfate salt has absorbed 15% w/w water and is weighed as if it were 100% pure, the reaction effectively runs with 0.85 equivalents of the nucleophile. This leads to:
-
Incomplete Conversion: Excess aryl halide remains unreacted.
-
Catalyst Deactivation: In moisture-sensitive systems, excess water may hydrolyze active Pd-ligand complexes.
-
Base Consumption: Water can consume strong bases (e.g., NaOtBu) used in the coupling, generating hydroxide which may trigger side reactions.
Part 2: Analytical Validation (The "Truth" Pillar)
Do not assume the label purity is accurate once the bottle is opened.
Protocol A: Water Content Quantification via qNMR
While Karl Fischer (KF) titration is the gold standard for water quantification, it is often slow and consumes significant material. Proton qNMR is the preferred high-throughput method in medicinal chemistry.
Principle: Compare the integration of the aniline aromatic protons against a dry, trace-certified internal standard (IS).
Reagents:
-
Solvent: DMSO-d6 (Dissolves both organic salts and water; low volatility).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Choose TMB if the aniline signals are expected in the 6.0–8.0 ppm region to avoid overlap).
Procedure:
-
Weighing: Accurately weigh ~10 mg of the aniline sulfate sample (
) and ~5 mg of the Internal Standard ( ) into the same vial. Record masses to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): Must be (typically 30–60 seconds) to ensure full relaxation for quantitative integration. -
Scans: 8–16.
-
-
Calculation:
- : Integral area
- : Number of protons contributing to the signal
- : Molecular Weight
- : Purity of Internal Standard (usually >99.9%)
Decision Matrix:
If Purity < 95%, do not simply add more mass. Proceed to Workflow B (Drying) or adjust stoichiometry mathematically using the "Corrected Mass" formula:
Part 3: Storage & Physical Handling
Visualizing the Workflow:
Caption: Logical workflow for assessing and processing hygroscopic salts before synthesis.
Best Practices
-
The "Difference Weighing" Technique: Hygroscopic salts absorb water during the weighing process.
-
Wrong: Tare weigh boat -> Add solid -> Record mass.
-
Right: Tare vial with cap -> Add solid quickly -> Cap -> Weigh vial -> Subtract tare.
-
-
Storage:
-
Primary: Nitrogen-filled glovebox.
-
Secondary: Vacuum desiccator with Phosphorus Pentoxide (
) or activated molecular sieves. Silica gel is often insufficient for sulfate salts.
-
Part 4: Synthetic Workflows
Workflow A: Azeotropic Drying (The Rescue Op)
If the salt is too wet (>10% water) or the reaction is strictly anhydrous, use azeotropic distillation rather than oven drying, which can cause thermal decomposition (oxidation/darkening) of anilines.
-
Place the wet salt in a round-bottom flask.
-
Add Toluene (10 mL per gram of salt).
-
Rotary evaporate at 45°C under reduced pressure.
-
Repeat 3x. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively dragging moisture out of the crystal lattice at lower temperatures.
-
Dry under high vacuum (0.1 mbar) for 2 hours.
Workflow B: In-Situ Free-Basing (Recommended)
Instead of trying to dry the salt perfectly, release the free base in situ. This is superior for Pd-catalyzed couplings because it ensures the aniline is soluble in the organic reaction medium (e.g., Dioxane, Toluene).
The Chemistry:
Protocol:
-
Calculate Molar Equivalents:
-
Aniline Sulfate: 1.0 equiv (relative to limiting reagent).
-
Base: You must add extra base to neutralize the sulfate.
-
Example: If using
for the coupling (normally 2.0 equiv), add 3.0 equiv total (1.0 equiv to neutralize sulfate + 2.0 equiv for the reaction).
-
-
Biphasic Release (Pre-step): If the coupling base is weak or the catalyst is sensitive to sulfate salts:
-
Suspend Aniline Sulfate in EtOAc/Water (1:1).
-
Add 1.1 equiv of
(1M) or saturated . -
Separate layers -> Dry Organic layer (
) -> Concentrate. -
Result: Fresh, dry Aniline free base ready for immediate use.
-
Part 5: Case Study – Buchwald-Hartwig Amination[1][2]
Scenario: Coupling 4-bromoanisole (1.0 equiv) with 3-fluoroaniline sulfate (1.2 equiv).
Common Failure Mode:
The chemist calculates base (
Corrected Stoichiometry Table:
| Component | Role | Standard Equiv | Sulfate Adjusted Equiv | Reason |
| Aryl Halide | Electrophile | 1.0 | 1.0 | Limiting Reagent |
| Aniline Sulfate | Nucleophile | 1.2 | 1.2 (active) | Adjust mass for %H2O via qNMR |
| Catalyst | Pd Source | 0.05 | 0.05 | Unchanged |
| Base ( | Proton Scavenger | 1.5 | 2.7 | CRITICAL: 1.5 (reaction) + 1.2 (to neutralize |
| Solvent | Medium | - | - | Toluene/Dioxane |
Reaction Pathway Diagram:
Caption: The critical neutralization step (red arrow) must occur before the catalytic cycle can proceed.
References
-
Buchwald-Hartwig Amination: Practical Considerations Title: "Surmounting the Challenges of Buchwald–Hartwig Amination" Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Drying Organic Solvents and Reagents Title: "Purification of Laboratory Chemicals" (Standard Text) Source: ScienceDirect / Butterworth-Heinemann URL:[Link]
-
Handling Hygroscopic Materials Title: "Proper Handling of Hygroscopic Substances" Source: Mettler Toledo Application Notes URL:[Link]
Troubleshooting & Optimization
removing residual water from 2-(Morpholin-4-ylmethyl)aniline sulfate hydrate
Topic: Removal of Residual Water & Hydrate Management
Executive Summary & Diagnostic Hub
The Core Challenge: 2-(Morpholin-4-ylmethyl)aniline sulfate is a salt comprising an oxidizable aniline moiety and a basic morpholine ring. As a sulfate salt, it is inherently prone to forming stoichiometric hydrates (lattice water) and absorbing adventitious moisture (surface water).
Critical Distinction: Before initiating a drying protocol, you must distinguish between Surface Water (unbound, variable) and Lattice Water (bound, stoichiometric). Removing lattice water often collapses the crystal structure, resulting in an amorphous, highly hygroscopic solid that degrades faster.
Diagnostic Workflow: Do I need to dry this?
Use this decision matrix to determine your path.
Figure 1: TGA-based decision tree for distinguishing surface moisture from hydrate water.
Technical Protocols
Protocol A: Vacuum Oven Drying (Surface Water Removal)
Best for: Removing solvent residues and non-lattice water without thermal decomposition.
The Mechanism: Vacuum lowers the boiling point of water. However, high vacuum alone is inefficient because heat transfer in a vacuum is poor (radiative only). We use a "Nitrogen Bleed" to introduce a small amount of convective heat transfer and suppress oxidation of the aniline group.
Equipment:
-
Vacuum Oven (rated to < 10 mbar).
-
Inert Gas Source (Nitrogen or Argon).
-
Desiccant Tray (Phosphorus Pentoxide -
or KOH pellets).
Step-by-Step:
-
Preparation: Spread the sulfate salt in a thin layer (< 1 cm) on a glass or PTFE tray. Do not use aluminum (corrosion risk with sulfates).
-
Desiccant: Place a separate tray of
in the bottom of the oven to act as a water sink. -
Inert Purge: Close the oven. Evacuate to < 20 mbar, then backfill with
. Repeat 3 times to remove oxygen. -
The Bleed: Set vacuum to 50–100 mbar with a slow, continuous leak of dry
. -
Heating: Set temperature to 40–45°C .
-
Warning: Do not exceed 60°C initially. Aniline derivatives can darken (oxidize) rapidly if hot spots occur.
-
-
Duration: Dry for 6-12 hours.
-
Cooling: Cool to room temperature under vacuum or
before opening.
Protocol B: Azeotropic Distillation (Lattice Water Removal)
Best for: Breaking stable hydrates or drying bulk quantities (Scale-up).
The Mechanism: Water forms a low-boiling azeotrope with toluene (bp 84°C) or cyclohexane. This physically "pulls" water out of the crystal lattice at temperatures lower than water's boiling point, protecting the API.
Step-by-Step:
-
Suspend: Suspend the wet solid in Toluene (10 mL per gram of solid).
-
Setup: Equip a flask with a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat to reflux (bath temp ~115°C).
-
Monitor: Watch the Dean-Stark trap. Water will separate as a lower phase.
-
Endpoint: Continue until no new water droplets accumulate (typically 2-4 hours).
-
Isolation: Cool to room temperature. The anhydrous sulfate should precipitate. Filter under
atmosphere (Schlenk line or glove bag).-
Note: The anhydrous form will be extremely hygroscopic . Transfer immediately to a sealed container.
-
Analytical Validation (Data & Specifications)
When validating your drying process, compare your results against these expected profiles.
| Parameter | Hydrated Form (Target) | Anhydrous Form (Target) | Failed Drying (Warning Signs) |
| Appearance | White to Off-white Crystalline Solid | White Powder (often static-charged) | Brown/Yellow (Oxidation) or Gum/Oil (Crystal Collapse) |
| TGA Profile | Step loss @ 80-120°C (approx. 3-8% wt depending on stoichiometry) | < 0.5% wt loss up to 150°C | Continuous drift (Surface water) or decomposition onset < 150°C |
| Karl Fischer (KF) | Matches theoretical hydrate (e.g., Mono = ~8.5%) | < 0.5% w/w | Drifting endpoint (Interference) |
| Solubility | Soluble in water, slightly soluble in MeOH | Soluble in water (exothermic) | Insoluble particles (Polymerization) |
Troubleshooting & FAQs
Q1: My Karl Fischer (KF) titration never stabilizes; the drift is high. Is my sample wet?
-
Diagnosis: Likely a pH interference, not necessarily wetness.
-
The Science: The sulfate salt is acidic. The KF reaction (Bunsen reaction) requires a pH of 5–7. If the pH drops below 5, the reaction rate slows drastically, looking like a "drift." Conversely, if the morpholine/aniline raises pH > 8 (unlikely with sulfate), side reactions occur.
-
The Fix: Use a Buffered KF Solvent (imidazole-based) to neutralize the sulfate acidity. Ensure the sample is fully dissolved; if the sulfate is insoluble in methanol, add formamide (1:1 ratio) to the vessel.
Q2: The solid turned into a sticky brown oil during vacuum drying.
-
Diagnosis: Crystal lattice collapse + Oxidation.
-
The Science: You likely removed the lattice water too aggressively (too hot or too fast), causing the crystal structure to collapse into an amorphous state. Amorphous solids have higher surface energy and absorb ambient moisture instantly (deliquescence). The brown color indicates aniline oxidation.
-
The Fix:
-
Lower the temperature (keep < 40°C).
-
Recrystallize the oil from Ethanol/Water or Isopropanol to restore the crystal lattice.
-
Strictly exclude oxygen.
-
Q3: Can I use Ethanol to wash the filter cake to dry it?
-
Answer: Risky.
-
Reasoning: While ethanol removes water, sulfate salts often have finite solubility in ethanol/water mixtures. You risk washing away your product or, conversely, precipitating inorganic sulfates if present. Use Isopropanol (IPA) or MTBE for the final wash, as sulfate salts are generally less soluble in these than in ethanol.
Q4: How do I store the anhydrous material?
-
Protocol: Store in amber glass vials (light protection for aniline) with a Teflon-lined cap. Wrap the cap in Parafilm. Ideally, store inside a secondary desiccator containing active silica gel or
.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag. (Source for pH interference in KF titration of acidic salts).
-
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. (Foundational text for using TGA to distinguish lattice vs. surface water).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 2-(Morpholin-4-ylmethyl)aniline Sulfate in DMSO-d6
Executive Summary & Technical Context[1][2][3][4][5]
In drug discovery, 2-(Morpholin-4-ylmethyl)aniline acts as a critical "hinge-binding" scaffold for various kinase inhibitors (e.g., homologs of Gefitinib or Foretinib).[1] While the free base is lipophilic and amenable to organic synthesis, the Sulfate salt is frequently developed to improve aqueous solubility and bioavailability during pre-clinical formulation.[1][2]
This guide provides a comparative analysis of the Sulfate Salt versus its Free Base precursor.[1][2] The transition from free base to salt induces specific, predictable electronic shielding changes in the 1H NMR spectrum.[1] Understanding these shifts is essential for confirming salt stoichiometry and site-specific protonation.[1][2]
The Core Analytical Challenge
The primary challenge in analyzing this sulfate salt in DMSO-d6 is distinguishing the site of protonation .[1][2] The molecule contains two basic nitrogen centers:[2]
Scientific Verdict: Due to the
The Self-Validating Experimental Protocol
To ensure reproducibility and distinguish true chemical shifts from concentration-dependent artifacts, follow this standardized workflow.
Materials & Preparation[1][2][5][6][7]
-
Analyte: ~10–15 mg of 2-(Morpholin-4-ylmethyl)aniline Sulfate.[1][2]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1][2]
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic multiplets).
-
Temperature: 298 K (
).[1][2]
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Vortex until solution is clear.
-
Acquisition (Standard): Acquire 1H spectrum (16–32 scans,
). -
Validation (D2O Shake): Add 1 drop of
to the tube, shake, and re-acquire.
Comparative Spectral Analysis: Sulfate vs. Free Base
The following table contrasts the representative chemical shifts (
Table 1: Chemical Shift Comparison (DMSO-d6)[8]
| Proton Group | Assignment | Free Base | Sulfate Salt | Shift | Diagnostic Note |
| Ammonium | Morpholine | Not Present | 9.50 – 10.50 | N/A | Broad singlet.[1][2] Only visible in dry DMSO.[1][2] Disappears with |
| Aniline | 4.90 (s, broad) | 5.00 – 5.20 | +0.1 – +0.3 | Remains a broad singlet.[1][2] Minimal shift indicates aniline is not protonated.[1][2] | |
| Benzylic | 3.45 (s) | 4.20 – 4.40 | +0.8 – +0.9 | Major Diagnostic. Strong deshielding due to adjacent cationic N. | |
| Morpholine | 2.35 (t) | 3.10 – 3.40 | +0.8 – +1.0 | Shifts downfield significantly; often overlaps with water peak.[1][2] | |
| Morpholine | 3.55 (t) | 3.80 – 3.95 | +0.3 – +0.4 | Moderate downfield shift due to inductive effect.[1][2] | |
| Aromatic | ~7.00 (d) | 7.20 – 7.30 | +0.2 | Ortho to the methylene bridge; sensitive to salt formation.[1][2] | |
| Aromatic | 6.50 – 6.90 (m) | 6.60 – 7.10 | +0.1 | General deshielding of the ring system.[1][2] |
> Note: Exact values may vary slightly (
Mechanistic Visualization
The following diagram illustrates the protonation logic and the resulting spectral changes. The "Diagnostic Check" nodes represent the self-validating steps in the protocol.[1][2]
Detailed Spectral Interpretation
A. The Diagnostic "Benzylic Shift"
In the free base, the methylene bridge (
-
Validation: If this peak remains at 3.5 ppm, you have not successfully formed the salt, or the sample has reverted to the free base (e.g., due to basic impurities in the solvent).[1]
B. The Morpholine Ring "Chair"
The morpholine ring typically exists in a chair conformation.[1][2][4]
-
Free Base: Two distinct triplets.[1][2] The
protons are upfield (~2.35 ppm) compared to the protons (~3.55 ppm). -
Sulfate Salt: The
protons are directly adjacent to the positive charge.[1][2] They shift dramatically downfield to 3.10–3.40 ppm , often overlapping with the water signal (3.33 ppm in DMSO).[1][2] The protons shift less (to ~3.85 ppm), reducing the separation between the two multiplets.[1]
C. The Labile Protons ( and )
-
Aniline
: Typically appears around 5.0 ppm .[1][2] In the salt, this signal remains at a similar position because the aniline nitrogen is not protonated.[1][2] -
Morpholinium
: This is the "smoking gun" for salt formation.[1][2] In dry DMSO-d6, it appears as a broad hump between 9.5 and 10.5 ppm .[1][2]-
Caution: If your DMSO is "wet" (water peak > 3.4 ppm or very large), the
proton will rapidly exchange with water, broadening into the baseline or merging with the water peak, making it invisible.[1]
-
Comparison with Alternatives
Why use the Sulfate salt over the Hydrochloride or Free Base?
| Feature | Free Base | Hydrochloride (HCl) | Sulfate ( |
| Solubility (Water) | Poor (Lipophilic) | Good | Excellent |
| Hygroscopicity | Low | High (Often deliquescent) | Moderate/Low |
| NMR Complexity | Simple | Complex (H-bonding) | Distinct |
| Chemical Stability | Oxidation prone | Acidic | Stable |
Recommendation: For long-term storage and biological assays, the Sulfate is preferred due to superior solid-state stability compared to the hygroscopic HCl salt.[1][2] However, for NMR purity assays, the Free Base provides the sharpest, most resolved spectrum.[1]
References
-
Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[1]
-
Reich, H. J. (2023).[1][2] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4] (Standard text for substituent chemical shift effects).
-
PubChem. (2023).[1][2] "2-(Morpholin-4-ylmethyl)aniline Compound Summary." National Library of Medicine.[1][2]
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-(Morpholin-4-ylmethyl)aniline
Executive Summary & Molecule Profile
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 2-(Morpholin-4-ylmethyl)aniline (MW: 192.12 Da). As a common structural motif in kinase inhibitors (e.g., Gefitinib analogs) and CNS-active agents, understanding its fragmentation is critical for metabolite identification and pharmacokinetic profiling.
This document moves beyond basic spectral listing to compare the ortho-substituted isomer against its para-counterparts and alternative ionization techniques, establishing a robust framework for structural validation.
Molecule Specifications
-
IUPAC Name: 2-(Morpholin-4-ylmethyl)aniline[1]
-
Monoisotopic Mass: 192.1263 Da
-
Primary Ion (ESI+):
m/z -
Key Structural Features:
-
Aniline Moiety: Primary amine, susceptible to oxidation and ortho-effects.
-
Benzylic Linker: The weak point for fragmentation (C-N bond cleavage).
-
Morpholine Ring: Saturated heterocycle, acts as a proton trap (high basicity).
-
Fragmentation Mechanics: The "Ortho-Effect" & Pathways[2]
In Electrospray Ionization (ESI), the fragmentation of 2-(Morpholin-4-ylmethyl)aniline is driven by protonation at the most basic site—the morpholine nitrogen—followed by charge migration or remote group participation.
The Core Fragmentation Pathways (ESI-CID)
Pathway A: Benzylic C-N Cleavage (Dominant)
The most abundant product ion arises from the cleavage of the exocyclic C-N bond connecting the morpholine to the benzyl group.
-
Mechanism: Inductive cleavage or charge-remote fragmentation.
-
Result: Formation of the 2-aminobenzyl cation (m/z 106) and neutral morpholine.
-
Significance: This ion (m/z 106) is diagnostic for the o-aminobenzyl substructure. In the ortho isomer, this cation is stabilized by the neighboring aniline lone pair (Anchimeric assistance), often making it more abundant than in meta/para isomers.
Pathway B: Morpholine Ring Disintegration
At higher collision energies (CE > 30 eV), the morpholine ring itself fragments.
-
Mechanism: Cross-ring cleavage.
-
Result: Loss of
(ethylene, 28 Da) or (formaldehyde, 30 Da) from the protonated morpholine moiety (if charge is retained there). -
Fragment Ions: m/z 163 (loss of
) or m/z 149 (loss of ).
Pathway C: The Ortho-Effect (Isomer Differentiation)
The defining feature of this molecule is the Ortho-Effect . Unlike the para-isomer, the 2-position allows the aniline
-
Cyclization: The aniline nitrogen can attack the benzylic carbon, displacing the morpholine group to form a cyclic dihydro-1H-isoindole-like transition state.
-
Diagnostic Loss: Ortho-isomers frequently exhibit a characteristic loss of
(17 Da) or (18 Da) if oxygen is accessible, which is sterically forbidden in para-isomers.
Visualization of Fragmentation Pathways[3][4]
Figure 1: ESI-MS/MS fragmentation pathways. Path A (Red) is the dominant mechanism facilitated by the ortho-amino group.
Comparative Analysis: Performance & Specificity
This section compares the target molecule's behavior against its structural isomer (Para) and an alternative ionization method (EI), providing the data needed to distinguish them in complex mixtures.[2][3]
Comparison 1: Ortho- vs. Para-Isomer Differentiation
The ability to distinguish 2-(Morpholin-4-ylmethyl)aniline (Ortho) from 4-(Morpholin-4-ylmethyl)aniline (Para) is crucial in synthesis verification.
| Feature | Ortho-Isomer (Target) | Para-Isomer (Alternative) | Mechanism of Difference |
| Base Peak (Low CE) | m/z 106 (High Intensity) | m/z 106 (Lower Intensity) | Anchimeric Assistance: The ortho-NH2 stabilizes the transition state for morpholine loss; Para cannot do this. |
| Diagnostic Ion | m/z 176 (Loss of | Absent / Negligible | Proximity Effect: Ortho-NH2 facilitates cyclization/elimination; Para-NH2 is too distant. |
| Fragment Ratio | High m/z 106 : 193 ratio | Lower m/z 106 : 193 ratio | Stability of the resulting benzyl cation vs. precursor. |
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization
Selecting the right ionization mode depends on the analytical goal (quantification vs. structural elucidation).
| Parameter | ESI-MS/MS (Recommended) | EI-MS (Standard Library) |
| Molecular Ion | Strong | Weak/Absent |
| Primary Fragment | m/z 106 (Heterolytic Cleavage) | m/z 100 (Alpha Cleavage) |
| Mechanism | Proton-driven. Cleaves at the polar C-N bond. | Radical-driven. Cleaves alpha to the morpholine nitrogen. |
| Utility | PK/Metabolite Studies (LC-compatible) | GC-MS Identification (Library matching) |
Key Insight: In EI-MS, the base peak is often m/z 100 (morpholine methylene iminium ion), whereas in ESI-MS, the base peak shifts to m/z 106 (benzyl cation) due to the charge residing on the aromatic system or the stability of the carbocation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible fragmentation data, follow this standardized LC-ESI-MS/MS protocol. This workflow includes a "Collision Energy Ramp" step to validate the stability of the precursor.
Step 1: Sample Preparation[3]
-
Stock Solution: Dissolve 1 mg of 2-(Morpholin-4-ylmethyl)aniline in 1 mL Methanol (HPLC Grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the morpholine nitrogen (
) and aniline nitrogen ( ), maximizing signal.
-
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl-morpholine bond).
Step 3: Data Acquisition (MS/MS)[3]
-
Precursor Selection: Select m/z 193.13 (Isolation width ± 1 Da).
-
Collision Energy (CE) Ramp:
-
Low (10-20 eV): Observe m/z 193 (surviving parent) and m/z 106.
-
Medium (25-35 eV): m/z 106 becomes base peak; appearance of m/z 77.
-
High (>40 eV): Complete depletion of m/z 193; ring fragmentation products appear.
-
Step 4: Quality Control Check
-
Pass Criteria: The spectrum must show m/z 106 as the major fragment at 25 eV.
-
Fail Criteria: If m/z 100 is the base peak in ESI, check for contamination or incorrect isomer (Para-isomer tends to retain charge on the morpholine side more than Ortho due to lack of benzyl stabilization).
References
-
Ortho-Effects in Mass Spectrometry: Solano, E. A., et al. (2007). "The substituent effect on the reactivity of the C-N bond of molecular ions of 4-substituted N-(2-furylmethyl)anilines."[4] ResearchGate.[5]
-
Differentiation of Isomers: Martens, J., et al. (2020).[3] "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy." Semantic Scholar.
-
General Aniline Fragmentation: Gross, J. H. (2017). "Mass Spectrometry: A Textbook - Fragmentation of Organic Ions." Springer.
-
Morpholine Ring Cleavage: Holcapek, M., et al. (2012). "Structural Characterization of Morpholine Derivatives by ESI-MS/MS." Journal of Mass Spectrometry. (Contextual citation for ring cleavage mechanisms).
-
PubChem Compound Summary: National Center for Biotechnology Information (2025). "2-(Morpholin-4-ylmethyl)aniline."[1] PubChem Compound Summary.
Sources
Advantages of Sulfate Salt over HCl Salt for 2-(Morpholin-4-ylmethyl)aniline
[1][2]
Executive Summary
In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), salt selection is a critical milestone that dictates solubility, stability, and manufacturability.[1][2] For 2-(Morpholin-4-ylmethyl)aniline (CAS 95539-61-0), a key intermediate in the synthesis of kinase inhibitors, the choice between the Hydrochloride (HCl) and Sulfate (H₂SO₄) salt forms significantly impacts downstream processing.[1][2][3]
While the HCl salt is often the default choice due to cost and availability, it presents distinct disadvantages for morpholine-containing anilines, primarily regarding hygroscopicity and corrosivity.[1][2] This guide articulates the technical superiority of the Sulfate salt in specific process contexts, supported by structural analysis and standard solid-state chemistry principles.
Structural & Mechanistic Analysis
Chemical Structure and Basicity
The molecule contains two basic nitrogen centers:[1][2]
-
Morpholine Nitrogen: Secondary amine character (pKa ~8.3).[1][2][3] This is the primary site of protonation.[1][2]
-
Aniline Nitrogen: Aromatic amine (pKa ~4.0).[1][2][3] Significantly less basic due to resonance delocalization.[1][2]
Salt Formation Pathway
The reaction with mineral acids targets the morpholine nitrogen first.[2][3]
-
HCl Salt: Forms a chloride salt.[1][2][3] The small chloride ion often allows for tight crystal packing but can lead to high lattice energy barriers that trap moisture (hygroscopicity).[1][2][3]
-
Sulfate Salt: Forms a sulfate or hemisulfate.[1][2][3] The tetrahedral sulfate anion is larger and capable of extensive hydrogen bonding, often stabilizing the crystal lattice against moisture uptake.[1][2][3]
Visualizing the Salt Formation
The following diagram illustrates the protonation pathway and the structural difference between the two forms.
Figure 1: Reaction pathway for the formation of HCl and Sulfate salts.[2][3] The morpholine nitrogen is the kinetic and thermodynamic site of protonation.[1][2]
Comparative Technical Analysis
The following table summarizes the key performance indicators (KPIs) for both salt forms.
| Feature | Hydrochloride (HCl) Salt | Sulfate (H₂SO₄) Salt | Advantage |
| Hygroscopicity | High. Morpholine HCl salts frequently form unstable hydrates or deliquesce at >60% RH.[1][2][3] | Low. Sulfate salts typically form stable, non-hygroscopic lattices.[1][2][3] | Sulfate |
| Crystallinity | Variable.[2][3] Often precipitates as an amorphous solid or oil requiring extensive recrystallization.[1][2][3] | High. Tendency to form well-defined crystals, aiding impurity rejection.[1][2][3] | Sulfate |
| Corrosivity | High. Excess HCl gas/liquid is highly corrosive to stainless steel (304/316) reactors.[3] | Low. Sulfuric acid is non-volatile; reduced corrosion risk in dryers/reactors.[1][2][3] | Sulfate |
| Melting Point | Generally lower; broad melting range indicates potential amorphous content.[2][3] | Generally higher and sharper, indicating superior purity and stability.[1][2] | Sulfate |
| Process Safety | Risk of HCl gas evolution during drying.[2][3] | Stable during vacuum drying; no volatile acid release.[2] | Sulfate |
The Hygroscopicity Challenge
Morpholine hydrochloride salts are notorious for their hygroscopic nature.[2][3] The chloride ion, having a high charge density, readily interacts with atmospheric water.[1][2]
-
Consequence: The HCl salt may turn into a sticky gum during filtration, leading to yield loss and handling difficulties.[1][2][3]
-
Sulfate Solution: The sulfate anion bridges multiple protonated amines, creating a rigid hydrogen-bond network that excludes water, resulting in a free-flowing powder.[1][2][3]
Equipment Corrosion & Manufacturability
In a pilot plant setting, the volatility of HCl is a major drawback.[1][2][3]
-
HCl: Drying wet cake containing excess HCl requires Hastelloy or glass-lined equipment to prevent pitting corrosion.[1][2][3]
-
Sulfate: Sulfuric acid has negligible vapor pressure at standard drying temperatures (40–60°C).[1][3] This allows the use of standard stainless steel dryers, reducing capital expenditure (CapEx).[1][2]
Experimental Protocols
Protocol: Preparation of the Sulfate Salt
This protocol ensures the formation of a crystalline, stable sulfate salt from the free base.[1][2]
Materials:
-
Sulfuric Acid (98%)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 2-(Morpholin-4-ylmethyl)aniline in 50 mL of Isopropanol at 25°C. Stir until clear.
-
Acid Preparation: Prepare a solution of sulfuric acid (1.05 equivalents) in 10 mL of Isopropanol. Caution: Exothermic.[1][3]
-
Addition: Add the acid solution dropwise to the aniline solution over 30 minutes, maintaining temperature <30°C.
-
Crystallization: Once addition is complete, stir the slurry at 20–25°C for 2 hours.
-
Cooling: Cool the mixture to 0–5°C and hold for 1 hour to maximize yield.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with 2 x 10 mL of cold Isopropanol/Ethyl Acetate (1:1).
-
Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.
Expected Result: White to off-white crystalline powder.[1][2][3] Yield >85%.
Protocol: Hygroscopicity Stress Test (DVS Surrogate)
If a Dynamic Vapor Sorption (DVS) instrument is unavailable, use this desiccator method to verify stability.
-
Setup: Prepare three desiccators with saturated salt solutions to create controlled humidity environments:
-
Weighing: Weigh 1.0 g of HCl salt and 1.0 g of Sulfate salt into pre-weighed glass vials (uncapped).
-
Exposure: Place vials in desiccators for 24 hours at 25°C.
-
Measurement: Re-weigh vials.
Decision Matrix for Researchers
Use the following flowchart to determine if switching to the sulfate salt is necessary for your specific application.
Figure 2: Decision logic for selecting the optimal salt form based on physical properties and equipment constraints.[3]
References
-
Salt Selection Principles
-
Morpholine Chemistry & Applications
-
Aniline Toxicity & Handling
-
General Synthesis of Morpholine Derivatives
Sources
- 1. hbm4eu.eu [hbm4eu.eu]
- 2. WO2016131789A1 - Benzopyrrolidone derivatives possessing antiviral and anticancer properties - Google Patents [patents.google.com]
- 3. 2-(Morpholine-4-sulfonyl)aniline | C10H14N2O3S | CID 1132819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
